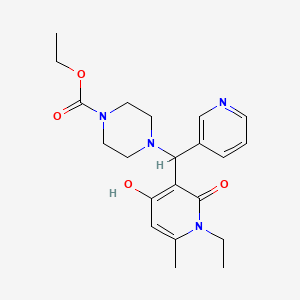

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-3-ylmethyl]piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O4/c1-4-25-15(3)13-17(26)18(20(25)27)19(16-7-6-8-22-14-16)23-9-11-24(12-10-23)21(28)29-5-2/h6-8,13-14,19,26H,4-5,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHLJISSWWSTUQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=C(C1=O)C(C2=CN=CC=C2)N3CCN(CC3)C(=O)OCC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It is known that many dihydropyridine class compounds primarily target voltage-dependent calcium channels. These channels play a crucial role in various physiological processes, including muscle contraction, hormone secretion, and neurotransmission.

Mode of Action

It can be inferred from the structure of the compound that it may interact with its targets through hydrogen bonding and other intermolecular interactions. The presence of the dihydropyridine ring and the piperazine moiety could potentially allow for interactions with various biological targets.

Biochemical Pathways

Compounds containing the indole nucleus, such as this one, have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Result of Action

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. This suggests that the compound could potentially have a broad range of molecular and cellular effects.

Biochemische Analyse

Biochemical Properties

Indole derivatives, to which this compound belongs, are known to interact with multiple receptors, making them useful in developing new derivatives.

Biologische Aktivität

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-3-yl)methyl)piperazine-1-carboxylate, with the molecular formula C21H28N4O4, is a compound of interest due to its potential biological activities, particularly in neuroprotection and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse sources and studies.

Chemical Structure and Properties

The structural complexity of this compound includes a piperazine ring, a pyridine moiety, and a dihydropyridine segment. Its molecular weight is approximately 400.479 g/mol, and it typically exhibits a purity of around 95% in research applications.

Neuroprotective Properties

Recent studies have indicated that this compound may possess neuroprotective properties. It has been suggested that derivatives of pyrimidine, like the one , can mitigate neuroinflammation and protect neuronal cells from oxidative stress. This is particularly relevant in conditions such as Alzheimer's disease where neuroinflammation plays a critical role.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines, which are pivotal in various inflammatory diseases. The mechanism involves modulation of signaling pathways associated with inflammation .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological efficacy of compounds. Studies have shown that modifications at specific positions on the pyridine and piperazine rings significantly affect the biological activity. For instance:

| Compound | Structure | IC50 (nM) for EZH2 | IC50 (nM) for EZH1 |

|---|---|---|---|

| 5 | Structure | <10 | 69 ± 14 |

| 51 | Structure | <10 | 127 ± 29 |

| 52 | Structure | <10 | 126 ± 22 |

This table illustrates that certain modifications enhance the inhibitory potency against specific enzymes involved in cellular proliferation and differentiation, such as EZH2 and EZH1 .

Study on Neuroprotection

A study published in a peer-reviewed journal demonstrated that the compound effectively reduced neuronal cell death in vitro under oxidative stress conditions. The results indicated a significant decrease in apoptosis markers when treated with varying concentrations of the compound, suggesting a dose-dependent neuroprotective effect.

Anti-inflammatory Mechanism Evaluation

Another study focused on the anti-inflammatory mechanism revealed that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in an experimental model of inflammation. The findings suggest that it may act through inhibition of NF-kB signaling pathways, which are critical mediators of inflammation .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Insights:

Analog 1 (CAS 897612-06-5): Differs in the pyridine substituent (pyridin-4-yl vs. pyridin-3-yl in the target compound). This positional isomerism could alter target-binding interactions, as pyridin-3-yl is more basic and may engage in distinct π-π stacking or hydrogen-bonding.

Analog 2 (CAS 890894-72-1): Features a pyrazolopyrimidine core instead of dihydropyridinone, which is a common scaffold in kinase inhibitors (e.g., JAK/STAT inhibitors). The chloro and methyl groups on the phenyl ring introduce hydrophobicity, favoring membrane penetration. The absence of hydroxyl or ketone groups reduces hydrogen-bonding capacity compared to the target compound, suggesting divergent therapeutic applications.

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable, structural comparisons suggest:

- Bioactivity Potential: The dihydropyridinone and pyridine motifs are prevalent in antiviral and anti-inflammatory agents. The hydroxyl group may confer antioxidant properties or metal-chelating ability.

- Synthetic Challenges : The compound’s complexity (multiple stereocenters, heterocycles) necessitates advanced crystallization techniques for structural validation, as emphasized in (SHELX programs) and (structure validation protocols).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.